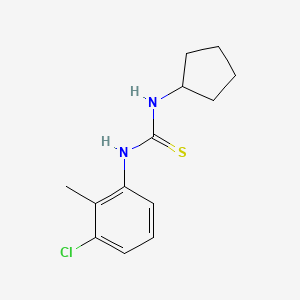
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea (CMCPTU) is a thiourea derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and thermoregulation. CMCPTU has been shown to have a high affinity for TRPV1, making it an ideal tool for studying the channel's function and potential therapeutic applications.
作用機序
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea works by binding to a specific site on the TRPV1 channel, inhibiting its activation by various stimuli, including heat, capsaicin, and acidic pH. This inhibition of TRPV1 activation leads to a reduction in pain perception and other physiological effects.
Biochemical and Physiological Effects:
In addition to its role as a TRPV1 inhibitor, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including the voltage-gated potassium channel Kv1.3, which plays a role in T-cell activation and proliferation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its high potency and specificity for TRPV1. This makes it an ideal tool for studying the function of TRPV1 channels and their potential therapeutic applications. However, one limitation of using this compound is that it can also inhibit the activity of other ion channels and enzymes, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea. One area of interest is the development of more potent and specific TRPV1 inhibitors for potential therapeutic applications. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and immune function. Additionally, the potential use of this compound as a tool for studying the function of other ion channels and enzymes warrants further investigation.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cyclopentylamine. The reaction is carried out in anhydrous toluene, and the resulting product is purified by recrystallization. The yield of this compound is typically around 70%.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-cyclopentylthiourea has been widely used in scientific research to study the function of TRPV1 channels. It has been shown to be a potent inhibitor of TRPV1 activation, making it an ideal tool for investigating the role of TRPV1 in pain perception, thermoregulation, and other physiological processes. This compound has also been used to study the potential therapeutic applications of TRPV1 inhibitors in the treatment of chronic pain, inflammation, and other conditions.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2S/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKRENUYDTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

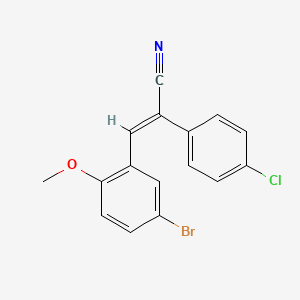
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)


![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
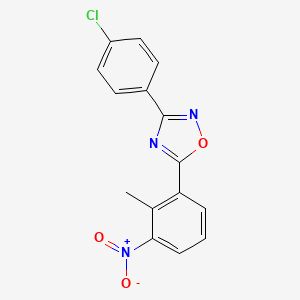
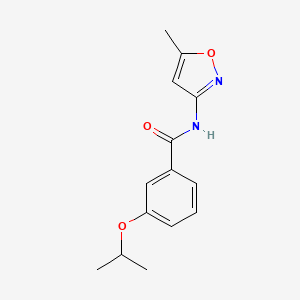
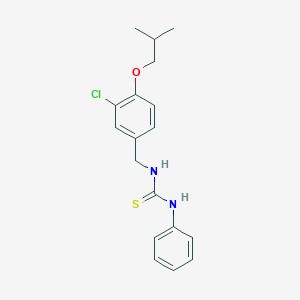
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
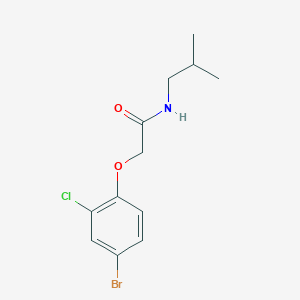
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)